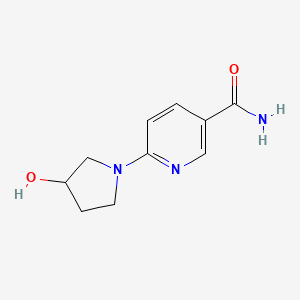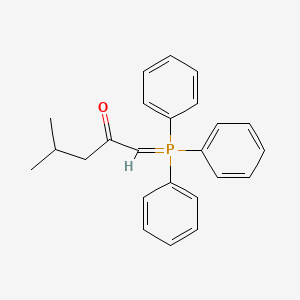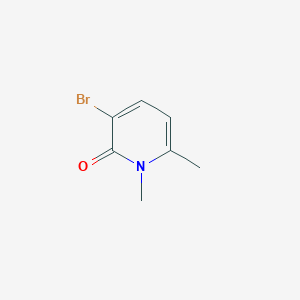
3-Bromo-1,6-dimethylpyridin-2(1H)-one
描述
3-Bromo-1,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a bromine atom at the third position and two methyl groups at the first and sixth positions on the pyridine ring, along with a ketone functional group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,6-dimethylpyridin-2(1H)-one typically involves the bromination of 1,6-dimethylpyridin-2(1H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反应分析
Types of Reactions
3-Bromo-1,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Products include 3-amino-1,6-dimethylpyridin-2(1H)-one, 3-thio-1,6-dimethylpyridin-2(1H)-one, and 3-alkoxy-1,6-dimethylpyridin-2(1H)-one.
Oxidation Reactions: Products include 3-bromo-1,6-dimethylpyridine-2-carboxylic acid and 3-bromo-1,6-dimethylpyridine-2-aldehyde.
Reduction Reactions: The major product is 3-bromo-1,6-dimethylpyridin-2(1H)-ol.
科学研究应用
3-Bromo-1,6-dimethylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 3-Bromo-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of biological activity.
相似化合物的比较
Similar Compounds
3-Chloro-1,6-dimethylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-1,6-dimethylpyridin-2(1H)-one: Similar structure but with an iodine atom instead of bromine.
1,6-Dimethylpyridin-2(1H)-one: Lacks the halogen substituent.
Uniqueness
3-Bromo-1,6-dimethylpyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.
属性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC 名称 |
3-bromo-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,1-2H3 |
InChI 键 |
SUTSWKNXVOAVMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C(=O)N1C)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanone, (2-aminophenyl)[4-(phenylmethoxy)phenyl]-](/img/structure/B8713229.png)

![N1-METHYL-4-[[2-[5-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL]-4-PYRIDINYL]OXY]-1,2-BENZENEDIAMINE](/img/structure/B8713239.png)
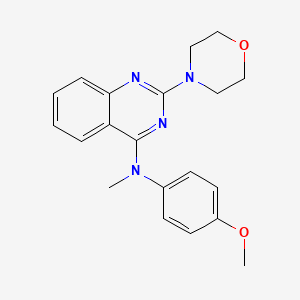
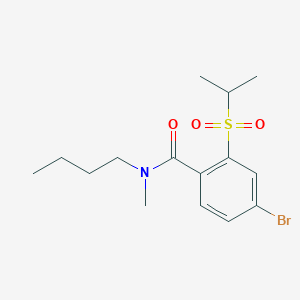
![2H-Pyran, tetrahydro-2-[4-(trifluoromethyl)phenoxy]-](/img/structure/B8713250.png)
![3-Vinyl-1-aza-bicyclo[2.2.2]octane](/img/structure/B8713253.png)
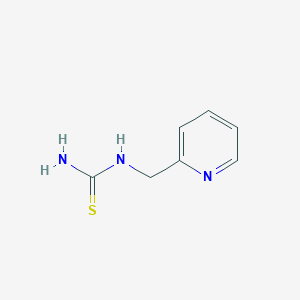

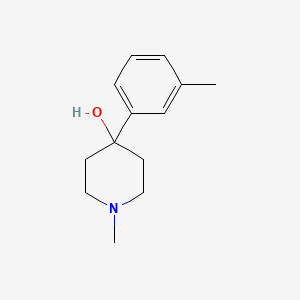
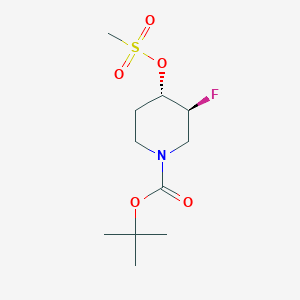
![3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-3-ol](/img/structure/B8713283.png)
